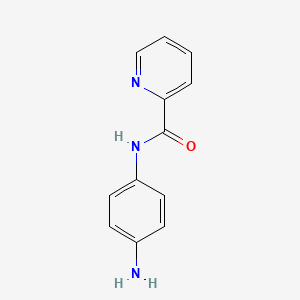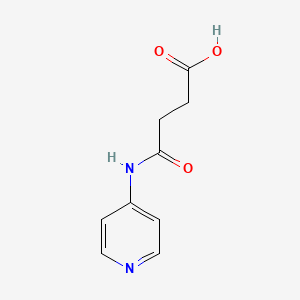
1H-indole-7-carbohydrazide
Descripción general
Descripción
1H-indole-7-carbohydrazide is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. α-Amylase Inhibitory Potential
Indole carbohydrazide derivatives have been synthesized and evaluated for their α-amylase inhibitory potential. These compounds, including 1H-indole-7-carbohydrazide derivatives, have shown varying degrees of inhibitory activity, some demonstrating potent inhibition comparable to the standard acarbose. This suggests potential applications in managing conditions like diabetes where α-amylase inhibition is beneficial (Noreen et al., 2017).
2. Antioxidant and Acetylcholinesterase Inhibition Properties
Indole-2-carbohydrazides have been prepared and evaluated for their antioxidant properties using various assays. These compounds have shown promising results, with some demonstrating superior antioxidant capabilities compared to standards. Additionally, their acetylcholinesterase inhibition properties were evaluated, indicating potential applications in neurodegenerative diseases like Alzheimer's (Bingul et al., 2019).
3. Anti-cholinesterase Activity
A novel series of carbohydrazide indole-isoxazole hybrid derivatives have been synthesized and assessed for their in vitro anti-cholinesterase activity. These findings are significant for therapeutic treatments in neurodegenerative diseases like Alzheimer's, where acetylcholinesterase inhibitors can increase acetylcholine levels in the synaptic cleft (Mirfazli et al., 2018).
4. Anticancer Properties
Indole-2-carbohydrazide derivatives have been synthesized and evaluated for their anticancer properties. Some compounds in this series demonstrated remarkable antiproliferative activity against various cancer cell lines, indicating potential for developing novel cancer therapies (Kazan et al., 2019).
5. Antimicrobial and Antifungal Activities
Indole-2-carboxylic acid derivatives, including carbohydrazides, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds exhibited significant antibacterial and moderate antifungal activities, suggesting their potential as lead compounds in developing new antimicrobial agents (Raju et al., 2015).
6. Thymidine Phosphorylase Inhibitory Potential
Indole-based acetohydrazide derivatives have been tested for their thymidine phosphorylase inhibitory potential. These compounds inhibited thymidine phosphorylase at various concentrations, indicating potential applications in cancer therapy, as thymidine phosphorylase is associated with tumor growth and metastasis (Taha et al., 2020).
Mecanismo De Acción
Target of Action
1H-Indole-7-carbohydrazide primarily targets copper (Ⅱ) ions . The compound has been used as a fluorescence probe to detect these ions, with detection limits of 0.37, 0.27, and 0.26 μM in a concentration range of 0–50 μM .
Mode of Action
The compound interacts with its target through a process known as Excited State Intramolecular Proton Transfer (ESIPT) . This process is initiated when the proton of the hydrazide in this compound is protonated by the copper (Ⅱ) ion . This interaction interferes with the ESIPT process, leading to changes in the compound’s fluorescence properties .
Pharmacokinetics
Its use as a fluorescence probe suggests it may have good bioavailability and can interact effectively with its target ions in the body .
Result of Action
The primary result of this compound’s action is the detection of copper (Ⅱ) ions. When the compound interacts with these ions, it exhibits a change in fluorescence . This change can be used to detect the presence and concentration of copper (Ⅱ) ions in a system .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and alkalinity . For instance, certain derivatives of the compound exhibit aggregation-induced emission (AIE) characteristics and show regular responses to changes in temperature and alkalinity . Additionally, the compound’s fluorescence emission intensity and sensitivity to copper (Ⅱ) ion detection can be enhanced when irradiated to the 302 nm photostationary state (PSS) .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1H-indole-7-carbohydrazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antiplatelet aggregation activity by interacting with platelet receptors and inhibiting the aggregation process induced by adenosine diphosphate (ADP), arachidonic acid (AA), and collagen . The nature of these interactions involves binding to multiple receptors on the platelet surface, thereby preventing the formation of clots and reducing the risk of thrombotic disorders.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives, including this compound, have demonstrated antiviral, anti-inflammatory, and anticancer activities by modulating key signaling pathways and gene expression profiles . These effects are mediated through interactions with specific cellular receptors and enzymes, leading to alterations in cellular functions and metabolic processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Studies have shown that this compound can act as a fluorescence sensor for copper ions (Cu2+) through the formation of an acylhydrazone bond with substituted formaldehyde . The binding of this compound to Cu2+ ions results in the protonation of the hydrazide group, which interferes with the excited state intramolecular proton transfer (ESIPT) process, thereby enhancing fluorescence emission . This mechanism highlights the compound’s potential as a fluorescent probe for detecting metal ions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound, as well as its long-term effects on cellular function, have been studied in both in vitro and in vivo models. For example, the fluorescence emission intensity of this compound in tetrahydrofuran (THF) was found to be slightly enhanced upon irradiation at 302 nm, indicating its stability and responsiveness to external stimuli . These findings suggest that the compound maintains its activity over time and can be used in various experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that indole derivatives, including this compound, exhibit dose-dependent effects on biological systems . At lower doses, the compound may enhance certain cellular functions, while at higher doses, it may exhibit toxic or adverse effects. For instance, the inhibition of platelet aggregation by this compound was found to be dose-dependent, with higher concentrations leading to more pronounced effects . These observations highlight the importance of optimizing dosage levels to achieve desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Indole derivatives, including this compound, have been shown to modulate key metabolic pathways by interacting with specific enzymes and receptors . These interactions can lead to changes in the levels of metabolites and the overall metabolic profile of cells. For example, the compound’s interaction with platelet receptors and enzymes involved in the aggregation process highlights its role in modulating metabolic pathways related to thrombosis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Studies have shown that this compound can be effectively transported and localized within specific cellular compartments, where it exerts its biological effects . The use of this compound as a fluorescent probe for detecting metal ions further underscores its ability to be distributed and localized within cells, facilitating its use in various biochemical and pharmacological applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been shown to exhibit aggregation-induced emission (AIE) characteristics, which are influenced by its localization within specific cellular compartments . The presence of targeting signals or post-translational modifications may direct this compound to specific organelles, where it can interact with biomolecules and exert its effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in various experimental settings.
Propiedades
IUPAC Name |
1H-indole-7-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-12-9(13)7-3-1-2-6-4-5-11-8(6)7/h1-5,11H,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFMBDUFIJHHAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)NN)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351888 | |
| Record name | 1H-indole-7-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321309-24-4 | |
| Record name | 1H-indole-7-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

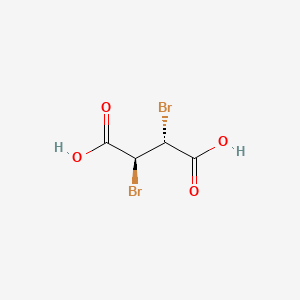

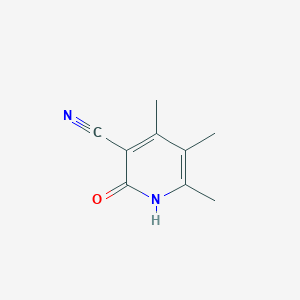
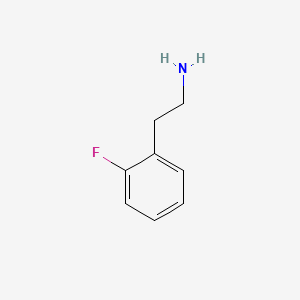
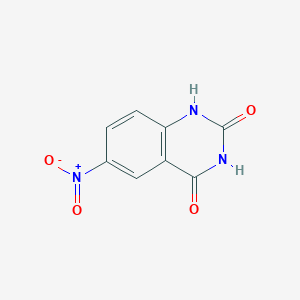
![2-Acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1298876.png)

